molecular formula C23H28N2O6 B11022792 methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate

methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate

Cat. No.: B11022792
M. Wt: 428.5 g/mol
InChI Key: CEOORNUSJFXOLH-YXWRBFHGSA-N
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Description

METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes multiple methoxy groups and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the coupling of the amino acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to optimize the efficiency and scalability of the production process. These methods are designed to meet the demands of high-purity and high-yield production required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of analogs with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of analogs with different functional groups.

Scientific Research Applications

METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PROPANOATE can be compared with other similar compounds, such as:

    METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)BUTANOATE: This compound has a similar structure but with a butanoate group instead of a propanoate group.

    METHYL (2S)-2-({[6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)PENTANOATE: This analog has a pentanoate group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]propanoate

InChI

InChI=1S/C23H28N2O6/c1-14(22(26)31-5)24-23(27)25-11-10-16-12-19(29-3)20(30-4)13-18(16)21(25)15-6-8-17(28-2)9-7-15/h6-9,12-14,21H,10-11H2,1-5H3,(H,24,27)/t14-,21?/m0/s1

InChI Key

CEOORNUSJFXOLH-YXWRBFHGSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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